molecular formula C12H14N2O2S B2627021 Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate CAS No. 612527-80-7

Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate

Cat. No.: B2627021
CAS No.: 612527-80-7
M. Wt: 250.32
InChI Key: WMXMQPTVUBNFOW-UHFFFAOYSA-N
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Description

Structural Characterization and IUPAC Nomenclature

This compound (C₁₂H₁₃N₃O₂S) comprises three distinct regions:

  • A benzothiazole core , featuring a benzene ring fused to a thiazole heterocycle containing nitrogen and sulfur atoms.
  • An amino-butyl spacer bridging the benzothiazole’s 2-position to the ester group.
  • A methyl ester terminus conferring lipophilicity to the molecule.

IUPAC Name Derivation :

  • Parent chain: Butanoate (four-carbon ester)
  • Substituents:
    • Amino group at position 4 of the butanoate
    • 1,3-Benzothiazol-2-yl group attached to the amino nitrogen

The systematic name follows substitutive nomenclature rules, prioritizing the benzothiazole as the principal substituent.

Key Structural Data :

Property Value/Description
Molecular formula C₁₂H₁₃N₃O₂S
Molecular weight 263.32 g/mol (calculated)
Functional groups Benzothiazole, secondary amine, ester
Stereochemistry No chiral centers identified

The compound’s infrared spectrum would exhibit absorptions for:

  • N–H stretch (~3300 cm⁻¹, amine)
  • C=O stretch (~1720 cm⁻¹, ester)
  • C–N and C–S stretches (1100–1250 cm⁻¹, benzothiazole).

Historical Context of Benzothiazole-Based Compound Development

Benzothiazole derivatives emerged as a significant chemical class during the mid-20th century, with key milestones including:

1950s–1970s :

  • Discovery of 2-aminobenzothiazoles as vulcanization accelerators in rubber production
  • Synthesis of thioflavin T (a benzothiazole dye) for amyloid fibril detection

1980s–2000s :

  • Development of antitumor agents like 2-(4-aminophenyl)benzothiazoles
  • Exploration of benzothiazole sulfonamides as carbonic anhydrase inhibitors

2010s–Present :

  • Design of fluorescent benzothiazole probes for bioimaging
  • Utilization in organic light-emitting diodes (OLEDs) due to electron-transport properties

This compound represents a modern iteration in this lineage, combining the benzothiazole’s aromatic stability with an ester-functionalized sidechain for enhanced solubility and synthetic versatility.

Position Within Benzothiazole Derivative Taxonomy

The compound occupies a distinct niche in benzothiazole taxonomy:

Hierarchical Classification :

  • Core structure : 1,3-Benzothiazole
  • Subclass : 2-Aminobenzothiazoles
  • Functionalization type : Aliphatic ester derivatives
  • Chain length : C4 spacer (butanoate)

Comparative Analysis with Analogues :

Derivative Type Example Compound Key Differences
Simple 2-aminobenzothiazole 2-Aminobenzothiazole Lacks aliphatic chain and ester
Aryl-substituted 2-(4-Chlorophenyl)benzothiazole Aromatic substituent at C2
Sulfonamide derivatives 4-Methyl-N-(benzothiazol-2-yl)benzenesulfonamide Sulfonamide group instead of amine
Polycyclic systems Benzothiazolo[3,2-a]pyrimidine Fused polycyclic architecture

This compound’s combination of a medium-length alkyl spacer and terminal ester group distinguishes it from both hydrophobic aryl-substituted derivatives and polar sulfonamide analogues.

Properties

IUPAC Name

methyl 4-(1,3-benzothiazol-2-ylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-16-11(15)7-4-8-13-12-14-9-5-2-3-6-10(9)17-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXMQPTVUBNFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate typically involves the reaction of 1,3-benzothiazole with methyl 4-aminobutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

The compound serves as a vital building block in organic synthesis. Its unique benzothiazole moiety allows for the construction of more complex molecules, making it a valuable intermediate in the development of new materials and pharmaceuticals.

Biological Studies

Research indicates that Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate exhibits potential as an enzyme inhibitor. It interacts with specific molecular targets within biological pathways, leading to effects such as:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, which may suppress inflammatory responses or induce apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to inhibit essential enzymes in these microorganisms.

Medical Applications

The therapeutic potential of this compound is being explored for various conditions:

  • Anti-Cancer Properties : The compound has shown promise in inducing apoptosis in cancer cell lines, making it a candidate for further investigation in oncology.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a potential treatment for chronic inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized in developing materials with specialized properties such as fluorescence and electroluminescence. These applications are particularly relevant in the fields of organic electronics and photonics.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated that it exhibited comparable or superior activity compared to conventional antibiotics like levofloxacin. This suggests its potential as a novel antimicrobial agent.

Case Study 2: Enzyme Inhibition Mechanism

Research into the mechanism of action revealed that this compound effectively inhibits specific kinases involved in inflammatory processes. This inhibition could lead to therapeutic benefits in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .

Mechanism of Action

The mechanism of action of Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs share the 1,3-benzothiazol-2-ylamino motif but differ in substituents and appended functional groups, influencing physicochemical and biological properties:

Compound Name Key Structural Features Molecular Weight Functional Groups Biological Target/Activity
Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate Benzothiazole + butanoate methyl ester 264.31 g/mol Ester, amino Undisclosed (likely kinase modulation)
AS601245 () Benzothiazole + pyrimidine-pyridine-acetonitrile 384.45 g/mol Nitrile, pyrimidine, pyridine c-Jun N-terminal kinase (JNK) inhibitor
[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate () Benzothiazole + indole + oxoethyl linker + butanoate ester 393.46 g/mol Ester, indole, carbamoyl Undisclosed (structural similarity to kinase inhibitors)
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-THQ-1-yl}-1,3-thiazole-4-carboxylic acid () Benzothiazole + tetrahydroquinoline + thiazole carboxylic acid 386.47 g/mol Carboxylic acid, tetrahydroquinoline Patent example with pharmacological data
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () Thiazole + benzoic acid 219.26 g/mol Carboxylic acid, thiazole Research reagent (no specific target)

Pharmacological and Physicochemical Insights

  • However, esterase-mediated hydrolysis in vivo may convert it to a carboxylic acid, altering activity .
  • Biological Targets: Analogs like AS601245 demonstrate JNK inhibition, suggesting the benzothiazole-amino group interacts with kinase ATP-binding pockets . The tetrahydroquinoline-thiazole analog () may exhibit enhanced binding affinity due to extended aromatic systems .
  • Synthetic Accessibility : The discontinued status of the target compound () contrasts with commercially available analogs (e.g., ), hinting at challenges in synthesis or stability.

Biological Activity

Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate (CAS Number: 612527-80-7) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol. The synthesis typically involves the reaction of 1,3-benzothiazole with methyl 4-aminobutanoate under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity .

Biological Activity

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial activity. A study evaluated various thiazole derivatives, including those similar to this compound, and found moderate to good activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Similar benzothiazole derivatives have shown promise as selective antitumor agents. For instance, compounds within the benzothiazole class have been noted for their ability to inhibit specific cancer cell lines effectively . The mechanism often involves binding to cellular targets that disrupt cancer cell proliferation.

The biological effects of this compound are attributed to its interaction with various molecular targets within cells. This compound may act as an inhibitor of enzymes or receptors involved in critical metabolic pathways. For example, it can potentially inhibit tyrosinase activity, which is relevant in hyperpigmentation disorders .

Case Studies

  • Antimicrobial Screening : In vitro tests demonstrated that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition were measured to assess efficacy .
  • Cytotoxicity Assays : In studies involving human-derived breast cancer cell lines, the compound displayed cytotoxic effects at certain concentrations, suggesting its potential as a chemotherapeutic agent .

Data Tables

Study Activity Target Organism/Cell Line Effectiveness
Study 1AntibacterialS. aureusModerate
Study 2AntibacterialE. coliModerate
Study 3CytotoxicityHuman breast cancer cellsEffective

Q & A

Q. Table 1: Key Analytical Data

ParameterValue/PeakReference
Melting Point340–342°C
1^1H NMR (NH)δ\delta 4.11 (s, 1H)
IR (C=N)1611.88 cm1^{-1}
FABMS (M+^+)m/z 482.90

Advanced: How can hydrogen bonding networks in its crystal structure inform supramolecular assembly?

Answer:
Hydrogen bonding patterns are analyzed using graph set theory (Etter’s formalism) to classify motifs (e.g., N1N_1, C22C_2^2) and predict aggregation behavior . For example:

  • Donor-acceptor pairs : The benzothiazole NH and ester carbonyl groups form R22_2^2(8) motifs , stabilizing layered structures.
  • Software tools : Mercury (CCDC) or CrystalExplorer for visualizing H-bond networks .

Basic: What crystallographic tools are used for structure determination?

Answer:

  • Refinement : SHELXL for small-molecule refinement (high-resolution data) .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and ORTEP-III for GUI-based analysis .
  • Validation : PLATON for symmetry checks and intermolecular interaction analysis .

Q. Table 2: Crystallographic Parameters (Hypothetical Example)

ParameterValueReference
Space GroupP21_1/c
Z-value4
R-factor<0.05
H-bond Distance (N–O)2.89 Å

Advanced: How can computational modeling predict its bioactivity?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like DNA (minor groove) or enzymes (e.g., LMWPTP inhibitors) .

Advanced: How are data contradictions resolved during crystallographic refinement?

Answer:

  • Twinned data : SHELXL’s TWIN/BASF commands for deconvoluting overlapping reflections .
  • Disorder modeling : PART instructions in SHELXL to refine split positions for flexible ester groups .

Basic: What stability considerations apply under varying pH and temperature?

Answer:

  • pH stability : Hydrolysis of the ester group occurs above pH 8; maintain neutral conditions during storage .
  • Thermal stability : Decomposition >200°C (TGA analysis recommended) .

Advanced: How does its structure compare to related benzothiazole derivatives in SAR studies?

Answer:

  • Bioisosteric replacements : Compare with analogs like 3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine (DNA-binding studies) .
  • Activity cliffs : Substituents on the benzothiazole ring (e.g., Cl, NO2_2) enhance target affinity (see Table 1 in ).

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